![molecular formula C15H20ClNOS B5818879 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)
2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of rapamycin analogs, which are known for their immunosuppressive and anti-cancer properties. CCI-779 has been shown to have potent anti-tumor activity in preclinical studies and is currently being investigated as a potential treatment for various types of cancer.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide involves inhibition of the mTOR pathway. mTOR is a protein kinase that plays a key role in regulating cell growth, proliferation, and survival. It is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and division. 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide binds to the intracellular protein FKBP12, forming a complex that inhibits mTOR activity and downstream signaling pathways. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest at the G1 phase, leading to inhibition of cell proliferation. It can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
实验室实验的优点和局限性
2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the mTOR pathway and its role in cancer. It has also been extensively studied in preclinical models, providing a wealth of data on its efficacy and safety. However, there are also limitations to using 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide in lab experiments. It is a highly potent compound that can have off-target effects, making it important to use appropriate controls and experimental conditions. It can also be difficult to obtain and work with, requiring specialized expertise and equipment.
未来方向
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide. One area of focus is the development of combination therapies that can enhance its anti-tumor activity. 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide has been shown to synergize with other anti-cancer agents, such as chemotherapy and targeted therapies, and there is potential for further optimization of these combinations. Another area of research is the identification of biomarkers that can predict response to 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide. This could help to identify patients who are most likely to benefit from the drug and improve patient selection for clinical trials. Finally, there is ongoing research on the development of next-generation mTOR inhibitors that may have improved efficacy and safety profiles compared to 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide.
合成方法
The synthesis of 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide involves several steps, including the reaction of 4-chlorothiophenol with cycloheptylamine to form the intermediate 4-chlorophenylthiocycloheptylamine. This intermediate is then reacted with acetyl chloride to produce the final product, 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide. The synthesis process has been optimized to improve the yield and purity of the compound.
科学研究应用
2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical studies, and is currently being investigated in clinical trials for various types of cancer, including breast cancer, renal cell carcinoma, and glioblastoma. 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide works by inhibiting the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and division. By blocking mTOR signaling, 2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide can induce cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNOS/c16-12-7-9-14(10-8-12)19-11-15(18)17-13-5-3-1-2-4-6-13/h7-10,13H,1-6,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIRCLNGCPCAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

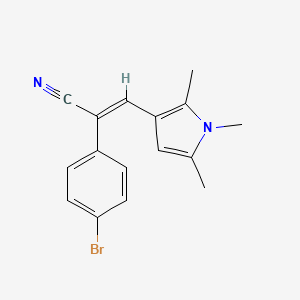
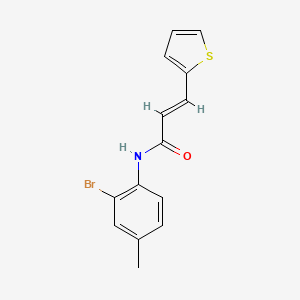
![methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B5818803.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5818810.png)
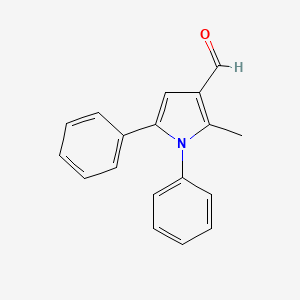
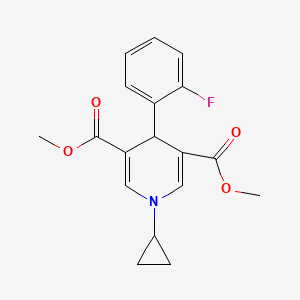
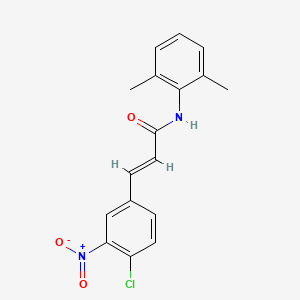
![methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)

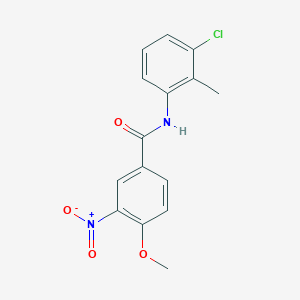
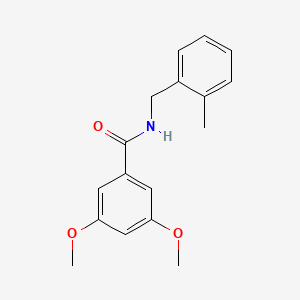
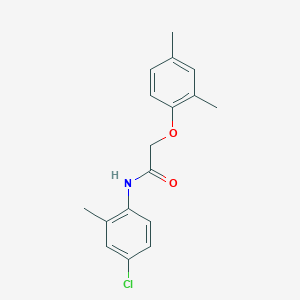
![ethyl 4-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B5818913.png)
![4-chloro-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5818919.png)